1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylpiperidine with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also piperidine derivatives with similar biological activities.
Piperidine derivatives: Various piperidine derivatives are studied for their pharmacological properties and potential therapeutic applications.
Uniqueness
1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H26N4O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(2-ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H26N4O2/c1-2-14-5-3-4-10-21(14)15-6-9-18-17(19-15)20-11-7-13(8-12-20)16(22)23/h6,9,13-14H,2-5,7-8,10-12H2,1H3,(H,22,23) |
InChI Key |
PHGDJDCBDFVEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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